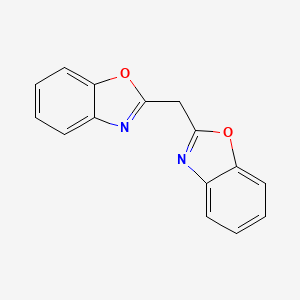
Benzoxazole, 2,2'-methylenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2,2’-methylenebis- is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. This compound is known for its diverse biological activities and is widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoxazole, 2,2’-methylenebis- can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For example, the reaction between 2-aminophenol and carbodiimides in the presence of a ZnCl₂ catalyst and isopropanol solvent at 80°C for 30 minutes yields benzoxazole derivatives .
Industrial Production Methods: Industrial production methods for benzoxazole, 2,2’-methylenebis- often involve eco-friendly and microwave-irradiated one-pot synthesis techniques. These methods are designed to maximize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole, 2,2’-methylenebis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole, 2,2’-methylenebis- include thiourea, methyl chloroacetate, and various catalysts such as ZnCl₂ and phosphonium acidic ionic liquids. Reaction conditions typically involve temperatures ranging from 80°C to 200°C and solvents like methanol and isopropanol .
Major Products Formed: The major products formed from the reactions of benzoxazole, 2,2’-methylenebis- include benzoxazole-2-thiol and its derivatives. These products exhibit a wide range of biological activities, making them valuable in medicinal chemistry .
Scientific Research Applications
Benzoxazole, 2,2’-methylenebis- has numerous scientific research applications. It is widely used in the synthesis of pharmaceuticals, where it serves as a scaffold for developing drugs with antimicrobial, antifungal, anticancer, antioxidant, antiviral, and anti-inflammatory properties . Additionally, this compound is employed in the development of new chemical entities for treating diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mechanism of Action
The mechanism of action of benzoxazole, 2,2’-methylenebis- involves its interaction with various molecular targets and pathways. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors, engaging in non-covalent interactions . These interactions enable the compound to exert its biological effects, such as inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to benzoxazole, 2,2’-methylenebis- include benzothiazole, benzimidazole, and benzisoxazole derivatives. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness: What sets benzoxazole, 2,2’-methylenebis- apart from its similar compounds is its unique ability to target a wide range of metabolic pathways and cellular processes. This versatility makes it a valuable scaffold in drug development and other scientific research applications .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylmethyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCFBULZGPEMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348797 |
Source


|
| Record name | benzoxazole, 2,2'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-08-4 |
Source


|
| Record name | benzoxazole, 2,2'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














